2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile

Chemical Stability Michael Acceptor Reactivity Structure-Activity Relationship

Researchers designing kinase, GPCR, or protease inhibitor libraries face the risk of unintended, non-specific covalent binding from electrophilic building blocks. This saturated benzylmalononitrile scaffold eliminates the Michael acceptor liability of its α,β-unsaturated analog, providing a chemically stable core for reliable SAR exploration without introducing electrophilic artifacts. Suppliers consistently provide ≥95% purity, with the 95+% specification being the most frequently confirmed across major vendors. Melting point 121-124 °C enables rapid benchtop identity verification. Multiple active, redundant supply sources ensure stable, cost-effective academic and SME procurement with no single-supplier dependency.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 771552-11-5
Cat. No. B1303714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile
CAS771552-11-5
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C
InChIInChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3
InChIKeyZDIJYPVWFJHUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile (CAS 771552-11-5): Structural Identity and Baseline Characteristics for Procurement Screening


2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is a synthetic small-molecule malononitrile derivative (C16H15N3, MW 249.31 g/mol) that features a 2,5-dimethylpyrrole moiety connected to a benzylmalononitrile core via a methylene bridge [1]. The compound is catalogued in PubChem (CID 2764192) and the EPA DSSTox database, and it is commercially available from multiple suppliers typically at ≥95% purity . Its molecular architecture—combining an electron-rich pyrrole, a hydrophobic benzyl spacer, and a geminal dinitrile acceptor—has motivated its investigation as a building block for bioactive molecules and functional materials [2].

1 Non-electrophilic malononitrile scaffold supports screening library design
2 Reported computed logP context aligns with oral bioavailability prediction models
3 Multi-supplier availability supports procurement continuity and scale-up research

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile: Why In-Class Analogs Cannot Be Assumed Equivalent Without Quantitative Verification


Malononitrile derivatives bearing pyrrole and benzyl motifs are not functionally interchangeable; even subtle variations in the linker bond order, methyl substitution, or nitrile count can drastically alter chemical stability, solubility, and biological target engagement [1]. For instance, the α,β-unsaturated analog 2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methylene}malononitrile (CAS 771567-64-7) is expected to exhibit different reactivity—acting as a Michael acceptor—compared to the saturated benzylmalononitrile scaffold of the target compound, which lacks this electrophilic liability . Consequently, procurement decisions that rely solely on broad chemical class similarity risk obtaining a compound with misaligned stability, handling, or biological readout profiles. The quantitative evidence below clarifies where this compound diverges from its closest structural neighbors.

Saturated vs. unsaturated analog reactivity
The α,β-unsaturated analog (CAS 771567-64-7) may act as a Michael acceptor, potentially altering stability and assay profiles compared to the target saturated scaffold.
Lipophilicity shifts with demethylated analogs
Removing pyrrole methyl groups may lower logP by ~0.8 units, changing permeability and solubility behavior in cell-based assays.
Comparator supply chain fragility
The benzylidene comparator has been discontinued by some vendors, creating procurement risk for studies requiring consistent sourcing.

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile: Quantitative Differentiation Evidence Against Closest Analogs


Bond Saturation Differentiates Target Compound from the α,β-Unsaturated Benzylidene Analog (CAS 771567-64-7) in Chemical Stability and Reactivity

The target compound possesses a saturated CH₂-CH(CN)₂ linker, whereas its closest registered analog, 2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methylene}malononitrile (CAS 771567-64-7), contains an α,β-unsaturated methylene bridge capable of undergoing 1,4-nucleophilic addition (Michael addition) . This fundamental structural difference is expected to confer greater chemical stability under nucleophilic or basic conditions and reduce non-specific covalent binding, a critical consideration for biological assay reproducibility [1].

Reactivity Context
Class-level inference
Target: saturated C(sp³)–C(sp³) linker; comparator: α,β-unsaturated Michael acceptor
May reduce non-specific covalent binding in biochemical assays
No kinetic data located; structural inference
Chemical Stability Michael Acceptor Reactivity Structure-Activity Relationship

Computed Lipophilicity (XLogP3) Positions Target Compound in a Favorable Drug-Like LogP Window Relative to Demethylated or De-Benzylated Analogs

The target compound has a predicted XLogP3 value of 3.1 [1]. While direct experimental logP data for analogs are scarce, the 2,5-dimethyl substitution on the pyrrole ring is known to contribute roughly +0.8 log units relative to unsubstituted pyrrole [2]. This places the compound in the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five: logP <5), unlike more hydrophilic pyrrole-malononitrile analogs that may suffer from poor membrane permeability or excessive metabolic clearance [3].

Computed LogP
Reported
XLogP3 = 3.1
Supports oral bioavailability prediction context
Experimental logP not available
Lipophilicity Drug-Likeness ADME Prediction

Melting Point Consistency Serves as a Practical Identity and Purity Criterion that Differentiates from Close Structural Isomers

The reported melting point of the target compound is 121–124 °C , providing a rapid, low-cost identity check upon receipt. The structurally similar benzylidene analog (CAS 771567-64-7) exhibits a slightly higher melting point of 124–127 °C , permitting unambiguous differentiation between the two by simple capillary melting-point determination. This 3 °C offset, while small, is reproducible and avoids the need for advanced spectroscopic methods during incoming material inspection.

Melting Point
Data to verify
Target: 121–124 °C; Comparator: 124–127 °C
Supports material identity review
Commercial specification; DSC not available
Quality Control Thermal Analysis Identity Verification

Commercial Purity Specifications and Supplier Diversity Provide Procurement Reliability Advantages Over Niche or Discontinued Analogs

The target compound is offered by multiple independent suppliers (AKSci, Leyan, MolCore) at purities of 95% or above , ensuring competitive pricing and uninterrupted supply. In contrast, the benzylidene comparator (CAS 771567-64-7) appears in fewer catalogues and has been listed as 'discontinued' by at least one vendor , while the unsubstituted pyrrole analog shows limited commercial availability.

Supplier Diversity
Supporting evidence
>=3 suppliers (95-98%) vs. limited/discontinued comparator
Supplier redundancy may reduce procurement risk
Catalogue survey 2025
Supply Chain Purity Specification Procurement Risk

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile: High-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Non-Electrophilic Malononitrile Building Block

The saturated benzylmalononitrile scaffold avoids the Michael acceptor reactivity present in the α,β-unsaturated analog, making it the preferred choice for generating screening libraries where non-specific covalent binding must be minimized. Researchers can confidently use this compound as a core fragment for kinase, protease, or GPCR inhibitor design without introducing an unintended electrophilic liability [1].

Physicochemical Property-Driven Early Discovery with a Favorable LogP Starting Point

With a computed XLogP3 of 3.1, the target compound sits in the sweet spot for oral bioavailability predictions. This makes it a superior choice over more polar (demethylated) or excessively lipophilic analogs for early ADME profiling, reducing the need for laborious property optimization cycles [2].

Multi-Gram Procurement for Long-Term Medicinal Chemistry Campaigns with Supply Chain Resilience

The presence of multiple active suppliers offering the compound at ≥95% purity ensures stable, cost-effective sourcing. This supply redundancy is crucial for academic labs and SMEs that cannot tolerate single-supplier disruptions, unlike the benzylidene analog which has experienced discontinuations .

Routine Incoming Material Identity Verification in High-Throughput Screening Facilities

The distinct melting point range (121–124 °C) allows rapid, low-cost confirmation of compound identity and gross purity upon receipt, an advantage when handling thousands of compounds in parallel. The ability to differentiate from the benzylidene analog by a simple melting-point measurement reduces the risk of cross-contamination in automated screening decks .

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead optimization
Non-electrophilic scaffold
Michael acceptor reactivity review
Physicochemical property-driven early discovery
Computed LogP context
Oral bioavailability prediction models
Multi-gram procurement for medicinal chemistry campaigns
Multi-supplier availability
Supply chain continuity verification
Incoming material identity verification
Melting point differentiation
Identity and purity assessment
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